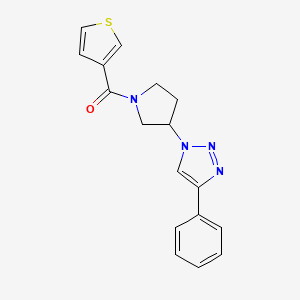

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a phenyl group and a pyrrolidin-1-yl group . The other end of the molecule contains a thiophen-3-yl group attached to a methanone group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1H-1,2,3-triazole ring, phenyl group, pyrrolidin-1-yl group, thiophen-3-yl group, and methanone group all contribute to the overall structure .Scientific Research Applications

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of this compound into organic electronic devices could enhance their performance due to its unique electronic properties .

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, serve as corrosion inhibitors. Their presence can protect metals from degradation caused by environmental factors, making them valuable in industrial applications .

Material Science

The versatility of thiophene-based compounds extends to material science. Researchers have explored their use in fabricating functional materials, such as coatings, sensors, and conductive polymers .

Pharmacological Properties

Apart from its potential as an anticancer agent, this compound exhibits antihypertensive and anti-atherosclerotic properties. Its pharmacological effects make it an interesting candidate for further investigation .

Synthetic Strategies

Researchers have employed various synthetic methods to obtain thiophene derivatives. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. The Gewald reaction, for instance, leads to aminothiophene derivatives .

Future Directions

properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVYWCNGQKYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)

![N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659671.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate](/img/structure/B2659672.png)

![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)

![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate](/img/structure/B2659678.png)

![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)